6,7-Dimethyl-2-naphthalenesulfonic acid
Description
Properties
CAS No. |
474513-38-7 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6,7-dimethylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-5-10-3-4-12(16(13,14)15)7-11(10)6-9(8)2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
UKUQORBTNHAVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Preparation Methods
Industrial-Scale Considerations
- Waste Management : Sulfuric acid is recycled via vacuum distillation.
- Catalyst Recovery : HSO₃Cl is regenerated and reused.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Scientific Research Applications
6,7-Dimethyl-2-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-naphthalenesulfonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its chemical and biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6,7-Dimethyl-2-naphthalenesulfonic acid with structurally related naphthalenesulfonic acid derivatives, based on the provided evidence and inferred properties:
Key Differences and Implications
Butyl groups (in the sodium salt analog) further enhance lipophilicity, favoring micelle formation in surfactants .
Sulfonic Acid Position and Number: Mono-sulfonated derivatives (e.g., 6,7-Dimethyl-2-naphthalenesulfonic acid) are less acidic and less water-soluble than disulfonated analogs like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate .
Salt Forms :
- Sodium or potassium salts (e.g., 6,7-Dibutyl-2-naphthalenesulfonic acid sodium salt) exhibit higher aqueous solubility than free acids, critical for industrial formulations .
Functional Group Reactivity: Amino-substituted derivatives (e.g., 7-Amino-1,3-naphthalenedisulfonic acid) are pivotal in dye synthesis due to their ability to form diazonium salts, whereas hydroxylated variants (e.g., 6,7-Dihydroxynaphthalene-2-sulfonic acid) are used as coupling agents .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 6,7-dihydroxy-2-naphthalenesulfonic acid, and how do they influence experimental design?
- Methodological Answer : The compound (C₁₀H₈O₅S, MW 240.23) features two hydroxyl groups at positions 6 and 7 and a sulfonic acid group at position 2 on the naphthalene ring. This structure enhances hydrogen bonding and solubility in polar solvents like water and ethanol . Its UV-Vis absorption maxima (due to aromatic π→π* transitions) and pKa values (hydroxyl groups: ~9–11; sulfonic acid: ~1–2) must be characterized via spectrophotometry and potentiometric titration to optimize reaction conditions .
Q. How can researchers synthesize 6,7-dihydroxy-2-naphthalenesulfonic acid with high purity?
- Methodological Answer : A common route involves sulfonation of 6,7-dihydroxynaphthalene using concentrated sulfuric acid at 80–100°C. Post-synthesis, impurities (e.g., unreacted starting material) are removed via recrystallization in ethanol-water mixtures or ion-exchange chromatography to isolate the sulfonic acid . Purity is confirmed by HPLC (C18 column, 0.1% H₃PO₄ mobile phase) and melting point analysis (decomposes above 250°C) .
Advanced Research Questions
Q. How do conflicting spectroscopic data (e.g., NMR, IR) for sulfonated naphthalene derivatives arise, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR spectra may stem from tautomerism of hydroxyl groups or sulfonic acid protonation states. For example, in D₂O, the sulfonic acid proton (δ 1.5–2.5 ppm) may exchange rapidly, complicating integration. Use deuterated DMSO to stabilize hydroxyl protons (δ 9–10 ppm) and compare with computational models (DFT) for assignment . IR bands near 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O–H) should align with theoretical vibrational modes .
Q. What strategies mitigate interference from metal ions in applications of 6,7-dihydroxy-2-naphthalenesulfonic acid as a chelating agent?
- Methodological Answer : The hydroxyl and sulfonic acid groups enable metal chelation (e.g., Fe³⁺, Cu²⁺), but competing ions (Ca²⁺, Mg²⁺) in biological buffers can reduce efficacy. Pre-treat samples with EDTA (0.1–1 mM) to sequester divalent cations, or use pH-controlled environments (pH 4–6) where sulfonic acid ionization dominates, enhancing selectivity .
Q. How can researchers validate the biological activity of 6,7-dihydroxy-2-naphthalenesulfonic acid derivatives against enzyme targets (e.g., kinases)?
- Methodological Answer : Use fluorescence polarization assays with FITC-labeled ATP analogues to measure competitive inhibition. For example, IC₅₀ values for kinase inhibition can be determined via dose-response curves (0.1–100 μM). Cross-validate with molecular docking (AutoDock Vina) to identify binding interactions with the enzyme’s active site .
Data Contradiction Analysis
Q. Why do solubility reports for 6,7-dihydroxy-2-naphthalenesulfonic acid vary across studies?
- Methodological Answer : Discrepancies arise from differences in counterion forms (e.g., sodium salt vs. free acid). The sodium salt (CAS 28404-32) is highly soluble in water (>100 mg/mL), while the free acid (CAS 92-27-3) has limited solubility (~10 mg/mL) due to intermolecular hydrogen bonding . Always specify the salt form and solvent system (e.g., aqueous vs. ethanol) in protocols.
Applications in Material Science
Q. How is 6,7-dihydroxy-2-naphthalenesulfonic acid utilized in dye-sensitized solar cells (DSSCs)?
- Methodological Answer : As a co-adsorbent, it modifies TiO₂ surfaces by binding via sulfonic acid groups, reducing charge recombination. Optimize dye loading by varying the molar ratio (1:5 to 1:20 vs. ruthenium dye) and characterize via electrochemical impedance spectroscopy (EIS) to assess electron lifetime improvements .
Safety and Handling
Q. What precautions are critical when handling sulfonated naphthalene derivatives in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
